molecular formula C13H14F2N2O B6642203 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile

3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile

Cat. No. B6642203
M. Wt: 252.26 g/mol
InChI Key: KVDBSUCQOHZNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile is a chemical compound that is used in scientific research. It is also known as JNJ-42153605 and is a selective antagonist of the kappa opioid receptor.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile involves the selective antagonism of the kappa opioid receptor. The kappa opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. The selective antagonism of the kappa opioid receptor by 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antidepressant and anxiolytic effects in animal models.
Biochemical and physiological effects:
The biochemical and physiological effects of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile are related to its mechanism of action. The selective antagonism of the kappa opioid receptor by 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antidepressant and anxiolytic effects in animal models. Additionally, 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antinociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile in lab experiments is its selectivity for the kappa opioid receptor. This allows for the study of the specific effects of kappa opioid receptor antagonism. One limitation of using 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile in lab experiments is that it may not accurately reflect the effects of kappa opioid receptor antagonism in humans.

Future Directions

There are several future directions for the study of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile. One direction is the study of its effects on other systems in addition to the kappa opioid receptor system. Another direction is the study of its effects in human subjects. Additionally, the development of more selective and potent kappa opioid receptor antagonists may lead to new treatments for depression, anxiety, and pain.

Synthesis Methods

The synthesis of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile involves several steps. The first step is the synthesis of 3,5-difluoro-4-nitrobenzonitrile, which is then reduced to 3,5-difluoro-4-aminobenzonitrile. The next step involves the reaction of 3,5-difluoro-4-aminobenzonitrile with 3-(1-hydroxyethyl)pyrrolidine to form 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile.

Scientific Research Applications

3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile is used in scientific research to study the kappa opioid receptor. The kappa opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. The selective antagonism of the kappa opioid receptor by 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

3,5-difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c1-8(18)10-2-3-17(7-10)13-11(14)4-9(6-16)5-12(13)15/h4-5,8,10,18H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBSUCQOHZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C(C=C2F)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.